![molecular formula C7H11ClO2S B2728678 Spiro[3.3]heptane-2-sulfonyl chloride CAS No. 2091748-48-8](/img/structure/B2728678.png)

Spiro[3.3]heptane-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

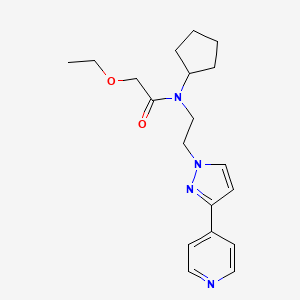

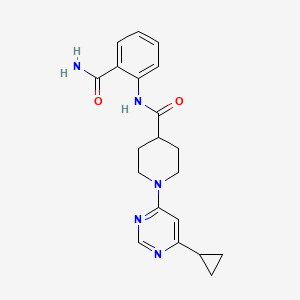

Spiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the CAS Number: 2091748-48-8 . It has a molecular weight of 194.68 . It is a liquid at room temperature .

Synthesis Analysis

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . This represents a considerable simplification with respect to that of the well-known spiro-OMeTAD .Molecular Structure Analysis

The molecular formula of this compound is C7H11ClO2S .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 194.68 .科学的研究の応用

Optically Active Polyamides

Research on optically active spiro compounds, such as spiro[3.3]heptane derivatives, has led to the development of novel optically active oligo- and polyamides. These materials are synthesized from optically active spiro[3.3]heptane-2,6-dicarboxylic acid, which can be obtained through optical resolution. These polyamides show promising optical activity, which could be advantageous in creating materials with unique optical properties (Tang et al., 1999).

Improved Synthesis of Spirobicyclic Compounds

An improved synthesis method for spirobicyclic compounds, specifically 2-oxa-6-azaspiro[3.3]heptane, has been developed. This approach provides a more stable and soluble product when the compound is isolated as a sulfonic acid salt, expanding the range of possible reaction conditions and applications for these spirobicyclic compounds (van der Haas et al., 2017).

Enantioselective Oxidations

Spiro[3.3]heptane derivatives have been utilized in the enantioselective oxidation of sulfides to sulfoxides. A specific example includes the use of N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, a compound derived from spiro[3.3]heptane, which demonstrates high efficiency and predictability in producing sulfoxides with remarkable enantiomeric excesses (Davis et al., 1992).

Coordination Chemistry

Chalcogen-containing spirocycles based on spiro[3.3]heptane, such as 2,6-dithiaspiro[3.3]heptane, have been prepared and fully characterized. These compounds serve as molecular rigid rods in coordinating transition metal centers, indicating their potential in the development of novel coordination compounds with specific magnetic and structural properties (Petrukhina et al., 2005).

Radical Chemistry

The study of spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals has provided insights into the radical chemistry of spiro compounds. These radicals are generated through bromine abstraction and hydrogen abstraction, respectively, revealing information about the structural similarities to cyclobutyl radicals and the reactivity of spiro[3.3]heptane derivatives (Roberts et al., 1986).

Safety and Hazards

将来の方向性

作用機序

Please consult with a chemical professional or a relevant database for more specific and detailed information about Spiro[3.3]heptane-2-sulfonyl chloride. If you’re conducting research on this compound, you might need to perform laboratory experiments to determine these properties.

Remember to always follow safety guidelines when handling chemicals. This compound, like many sulfonyl chlorides, is likely to be hazardous and should be handled with care .

特性

IUPAC Name |

spiro[3.3]heptane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBMRPYEOPUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2728595.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2728606.png)

![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B2728609.png)

![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2728610.png)